molecular formula C18H15F2NO4 B13459081 N-fmoc-3,3-difluoro-dl-alanine

N-fmoc-3,3-difluoro-dl-alanine

Cat. No.: B13459081
M. Wt: 347.3 g/mol
InChI Key: OQKGWVQUSYYCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3,3-difluoro-DL-alanine is a non-proteinogenic, fluorinated amino acid derivative designed for advanced research applications. The incorporation of fluorine atoms into amino acids is a established strategy to modulate the physical, chemical, and biological properties of peptides and pharmaceutical candidates . The presence of the difluoromethyl (CF2) group at the beta-carbon can profoundly influence a peptide's enzymatic stability, its propensity to form specific secondary structures like helices, and its overall metabolic profile . The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes this compound an essential building block for standard solid-phase peptide synthesis (SPPS), allowing for facile incorporation of the difluoro-alanine moiety into complex peptide chains. Researchers utilize this and similar CF2-containing amino acids in drug discovery to create analogs of natural amino acids, such as glutamic acid, with altered electronic and steric characteristics . These analogs are valuable for developing enzyme inhibitors, probing biosynthetic pathways via 19F NMR spectroscopy due to the unique handle provided by the fluorine atoms, and creating novel peptide-based materials and catalysts . The compound is provided as a racemic mixture (DL-) for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15F2NO4

Molecular Weight

347.3 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid

InChI

InChI=1S/C18H15F2NO4/c19-16(20)15(17(22)23)21-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,21,24)(H,22,23)

InChI Key

OQKGWVQUSYYCCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(F)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for N Fmoc 3,3 Difluoro Dl Alanine

Historical Development of Synthetic Routes to Fluorinated Alanine (B10760859) Derivatives

The synthesis of fluorinated amino acids, including alanine derivatives, has been a long-standing area of focus in organofluorine chemistry. numberanalytics.comnih.gov Historically, synthetic routes were often characterized by the use of aggressive fluorinating agents and pre-fluorinated building blocks. rsc.org Foundational strategies for creating the crucial carbon-fluorine bond were generally categorized as nucleophilic, electrophilic, or radical fluorination. acs.org

Early methods for deoxyfluorination, the conversion of an alcohol to a fluoride (B91410), utilized reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST), though these reactions could be difficult to control, particularly on complex substrates. core.ac.uk For aromatic precursors, such as those for fluorinated phenylalanine, the Balz-Schiemann reaction was a cornerstone technique for introducing fluorine. chinesechemsoc.org While effective, these classical chemical syntheses often produced racemic mixtures and have since been largely superseded by more sophisticated and selective modern methodologies. fu-berlin.de

Contemporary Approaches to Stereoselective Synthesis

Given that the biological function of amino acids is intrinsically linked to their three-dimensional structure, contemporary synthetic chemistry has prioritized the development of methods that allow for precise control over stereochemistry.

Enantioselective Synthesis Strategies (e.g., D- or L-isomer)

The production of enantiomerically pure 3,3-difluoroalanine (B1222937) is a key objective for its use in chiral molecules. A number of advanced strategies have been successfully developed to achieve this.

A prominent method is the use of a Strecker-type reaction, which begins with the condensation of difluoroacetaldehyde (B14019234) ethylhemiacetal and a chiral amine like (R)-phenethylamine. chemistryviews.org The resulting chiral imine undergoes a reaction with trimethylsilyl (B98337) cyanide (TMSCN) to form diastereomeric amino nitriles, which can be separated chromatographically. chemistryviews.org Subsequent hydrolysis, debenzylation, and protection with the fluorenylmethoxycarbonyl (Fmoc) group affords the desired enantiopure Fmoc-(R)- or Fmoc-(S)-difluoroalanine. chemistryviews.org

Biocatalysis represents a powerful and sustainable alternative. acs.org Chemoenzymatic cascades, employing enzymes such as aldolases and phenylalanine ammonia (B1221849) lyases, have been engineered to produce a variety of fluorinated L-α-amino acids with high yields and exceptional enantiomeric excess (ee), often exceeding 99%. acs.org In a similar vein, specific dehydrogenases have been utilized for the in vitro synthesis of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate, achieving yields over 85% with complete control of enantioselectivity. nih.gov

Organocatalysis has also provided innovative solutions. A biomimetic, enantioselective acs.orgacs.org-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives, has been shown to be a highly effective route to enantiomerically enriched β,β-difluoro-α-amino amides, which are direct precursors to the target amino acid. nih.govdntb.gov.ua Furthermore, convergent synthetic pathways starting from the chiral pool, using either L- or D-serine, can produce a common oxazolidinone intermediate to access both (2S)- and (2R)-3-fluoroalanine. acs.org

Diastereoselective Synthesis Methodologies

When introducing a new chiral center into a molecule that already possesses one, controlling the diastereoselectivity of the reaction is paramount. Chiral auxiliaries are a common and effective tool for this purpose. For example, the diastereocontrolled synthesis of (Z)-fluoroalkene dipeptide isosteres has been accomplished with high selectivity by using Ellman's imine and Oppolzer's sultam as chiral auxiliaries. rsc.org

Substrate-controlled reactions have also proven effective. A highly diastereoselective synthesis of fluoromethylated vicinal diamines, with a diastereomeric ratio (dr) up to >99:1, was achieved via the nucleophilic fluoroalkylation of chiral α-amino N-tert-butanesulfinimines. cas.cn These methodologies underscore the precision that can be achieved in constructing complex fluorinated molecules by leveraging the stereochemical information contained within the substrate or an auxiliary. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of N-Fmoc-3,3-difluoro-DL-alanine hinges on the meticulous optimization of reaction conditions to maximize yield and chemical purity. Factors such as solvent choice, catalyst loading, temperature, and reagent stoichiometry are critical.

The following interactive table illustrates how reaction parameters can be fine-tuned to improve synthetic outcomes.

EntryCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee %)
110Dichloromethane8593
210Tetrahydrofuran8894
310Toluene9595
45Toluene9595
51Toluene6295
Data derived from a study on the biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. nih.gov

Innovative Fluorination Strategies for Alanine Precursors

Recent breakthroughs in synthetic methodology have provided powerful new ways to introduce fluorine atoms into alanine precursors, often with high selectivity and at a late stage of the synthesis. core.ac.ukacs.org

Late-Stage Deoxyfluorination

Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is an especially valuable strategy due to the abundance of alcohol-containing starting materials. rsc.org This approach is well-suited for late-stage fluorination, where fluorine is introduced into a complex, functionalized molecule near the end of a synthetic sequence. core.ac.ukacs.org

Modern reagents such as Deoxofluor, PyFluor, and XtalFluor offer improved safety and efficacy over older reagents like DAST. core.ac.ukchinesechemsoc.orgrsc.org The synthesis of protected β-difluoroalanine from L-ascorbic acid, for instance, employs a key deoxyfluorination step. nih.gov PyFluor is particularly noted for its enhanced safety profile and its effectiveness in fluorinating complex biomolecules at room temperature. rsc.org Data-driven research has also led to the development of novel sulfonyl fluoride reagents with superior reactivity for challenging deoxyfluorination reactions. acs.org

Metal-Catalyzed Fluorination

Transition-metal catalysis has revolutionized C-F bond formation, enabling highly selective reactions, including the direct fluorination of unactivated C-H bonds. numberanalytics.comchinesechemsoc.orgnih.gov Palladium-catalyzed methods have been developed for the diastereoselective fluorination of C(sp³)–H bonds. chinesechemsoc.org Copper catalysis is also prominent, with Cu-mediated C(sp³)–H fluorination using Selectfluor being a notable example for accessing fluorinated amino acids. nih.gov Furthermore, iron catalysis has emerged as a low-cost and less toxic alternative, with iron(II) triflate mediating mild, amide-directed C-H fluorination with broad functional group tolerance. acs.org These cutting-edge methods provide highly efficient pathways to complex fluorinated molecules. nih.govscispace.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of fluorinated amino acids is a growing priority, aiming for processes that are safer, more efficient, and environmentally benign. fu-berlin.de

Biocatalysis is a leading strategy in this area. acs.org Enzymes function under mild, aqueous conditions, providing exceptional selectivity that can reduce the need for protecting groups and hazardous organic solvents. fu-berlin.de Chemoenzymatic cascades and the use of specific dehydrogenases are prime examples of how biocatalysis can produce chiral fluorinated alanines with high yields and minimal waste. acs.orgnih.gov

Flow chemistry also offers significant advantages for sustainable synthesis. Performing fluorinations in continuous-flow microreactors enhances safety, allows for precise control over reaction parameters, and simplifies scaling up production. acs.orgfu-berlin.de The development of safer reagents, like PyFluor, and more atom-economical reactions, such as C-H activation, further contribute to the greening of fluorinated amino acid synthesis. chinesechemsoc.orgacs.orgrsc.org

Derivatization Strategies for this compound Analogues

The primary strategy for the derivatization of this compound revolves around the formation of peptide bonds, incorporating this fluorinated moiety into larger peptide chains. This process allows for the synthesis of a wide array of analogues with modified biological activities and structural properties. These derivatizations are typically achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. nih.govthieme-connect.com

The core of this derivatization lies in the activation of the carboxylic acid group of this compound, which facilitates its coupling with the free amino group of another amino acid or peptide. Standard coupling reagents are employed for this purpose, and the reaction conditions are optimized to ensure efficient peptide bond formation and to minimize potential side reactions, such as epimerization. thieme-connect.com

Recent research has demonstrated the successful incorporation of this compound into di- and tripeptides, showcasing its utility as a versatile building block. thieme-connect.com These studies provide a blueprint for the creation of more complex peptide analogues containing the 3,3-difluoroalanine residue.

A 2023 study detailed a straightforward method for synthesizing both (R)- and (S)-enantiomers of N-Fmoc-3,3-difluoroalanine and subsequently incorporating them into peptides. thieme-connect.comacs.org The study highlighted peptide coupling reactions at both the N- and C-terminal positions, yielding diastereomerically pure tripeptides. acs.org For instance, the coupling of N-Fmoc-(S)-3,3-difluoroalanine with the tert-butyl ester of L-leucine was achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and ethyl cyano(hydroxyimino)acetate (Oxyma) in dimethylformamide (DMF). thieme-connect.com

The research underscores that the introduction of the difluoromethyl group can fine-tune the local hydrophobicity of a peptide sequence. thieme-connect.com This modification is a valuable tool for enhancing peptide-protein interactions and can be used to rationally design peptides with improved biological profiles. thieme-connect.comacs.org The synthesis is designed to be scalable, allowing for the production of these valuable building blocks in larger quantities for further research and development. thieme-connect.com

The table below summarizes the findings from recent studies on the synthesis of peptide analogues derived from this compound.

ProductReactant 1Reactant 2Coupling ReagentsSolventYieldReference
Fmoc-(S)-Dfa-Leu-OtBuFmoc-(S)-3,3-difluoroalanineH-Leu-OtBuEDC, OxymaDMF73% thieme-connect.com
Boc-Phe-(R)-Dfa-Leu-OtBuBoc-Phe-OHH-(R)-Dfa-Leu-OtBuEDC, OxymaDMF69% thieme-connect.com
Boc-Phe-(S)-Dfa-Leu-OtBuBoc-Phe-OHH-(S)-Dfa-Leu-OtBuEDC, OxymaDMF75% thieme-connect.com

This table is interactive. Users can sort the data by clicking on the column headers.

Furthermore, the amenability of this compound to standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols expands the scope of accessible analogues. nih.govacs.org In SPPS, the protected difluoroalanine can be anchored to a resin and subsequently elongated by the sequential addition of other amino acids, allowing for the construction of complex and diverse peptide libraries containing the 3,3-difluoroalanine motif. nih.gov

Application of N Fmoc 3,3 Difluoro Dl Alanine As a Versatile Building Block in Complex Molecular Synthesis

Incorporation into Peptides and Peptidomimetics

The use of N-Fmoc-3,3-difluoro-DL-alanine in peptide synthesis allows for the introduction of fluorine atoms, which can modulate properties such as metabolic stability and binding affinity. The fluorenylmethoxycarbonyl (Fmoc) protecting group is well-suited for solid-phase peptide synthesis (SPPS), making this derivative a valuable tool for creating novel peptides and peptidomimetics.

The integration of this compound into growing peptide chains via SPPS generally follows standard Fmoc-based protocols. nih.gov These protocols involve the sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain, with each cycle consisting of Fmoc deprotection, amino acid coupling, and washing steps.

However, the incorporation of this compound can present certain challenges. The presence of the bulky Fmoc group and the difluoro-substituted side chain can lead to steric hindrance, potentially reducing the efficiency of the coupling reaction. nih.govresearchgate.net To overcome this, the choice of coupling reagent is critical. More potent coupling reagents are often employed to ensure complete and efficient amide bond formation. bachem.comuni-kiel.de

Another challenge is the potential for side reactions, which are a general concern in Fmoc-based SPPS. nih.gov For instance, incomplete coupling can lead to deletion sequences in the final peptide. Careful monitoring of the reaction progress and optimization of coupling times and reagent concentrations are therefore essential for a successful synthesis.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids in SPPS
Coupling ReagentActivating SpeciesKey AdvantagesConsiderations
HBTU/TBTUAminium/Uronium SaltEfficient and widely used. peptide.comPotential for racemization with sensitive amino acids.
HATUAminium/Uronium SaltHighly efficient, especially for hindered couplings; reduced racemization compared to HBTU. bachem.compeptide.comHigher cost.
DIC/HOBtCarbodiimide/BenzotriazoleCost-effective and commonly used. peptide.comFormation of insoluble DCU byproduct if DCC is used. peptide.com
COMUAminium/Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile. bachem.comRelatively newer reagent.

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragments that are difficult to assemble on a solid support. This compound can be effectively utilized in solution-phase synthesis. The principles are similar to SPPS, involving the activation of the carboxylic acid of the Fmoc-protected difluoroalanine and its subsequent reaction with the free amine of another amino acid or peptide fragment in a suitable solvent. nih.gov

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can be beneficial when dealing with challenging coupling reactions. However, this method is generally more time-consuming and labor-intensive than SPPS.

The introduction of the gem-difluoro group at the β-position of alanine (B10760859) can have a profound impact on the local and global conformation of a peptide. The strong electron-withdrawing nature of the fluorine atoms can influence the electronics of the peptide backbone and the side chain's conformational preferences. nih.gov This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs. researchgate.net

The steric bulk of the difluoromethyl group can also restrict the rotational freedom around the chi (χ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more conformationally constrained peptide. mdpi.com This pre-organization can be advantageous in the design of peptides with specific receptor binding properties, as it reduces the entropic penalty upon binding.

Table 2: Potential Conformational Effects of 3,3-Difluoroalanine (B1222937) Incorporation
Conformational ParameterObserved EffectPotential Implication
Backbone Dihedral Angles (φ, ψ)Restriction of conformational space.Stabilization of specific secondary structures (e.g., β-turns, helices). researchgate.net
Amide Bond Cis/Trans IsomerismCan influence the cis/trans equilibrium of the preceding peptide bond. nih.govInduction of specific turns or kinks in the peptide chain.
Overall Peptide FoldCan promote a more defined and stable three-dimensional structure.Enhanced biological activity and receptor selectivity.

Furthermore, the inductive effect of the C-F bonds can alter the hydrogen bond donating and accepting capacity of the nearby peptide backbone amides. nih.gov This modulation of the hydrogen bonding network can lead to subtle but significant changes in the peptide's secondary and tertiary structure, influencing its biological function. nih.govsciforum.net

Beyond peptide chemistry, this compound can serve as a chiral building block for the synthesis of more complex, non-peptidic small molecules. nih.gov The Fmoc-protected amine and the carboxylic acid functionalities provide orthogonal handles for a variety of chemical transformations. The difluoromethyl group can be a key pharmacophore in the final target molecule, imparting desirable properties such as increased lipophilicity and metabolic stability.

The development of peptides with constrained conformations is a major area of research in medicinal chemistry, as it can lead to increased potency, selectivity, and bioavailability. nih.gov The incorporation of this compound can be a valuable strategy for creating such constrained peptides. As discussed previously, the steric and electronic effects of the difluoromethyl group can pre-organize the peptide backbone into a more defined conformation.

This conformational restriction is particularly useful in the design and synthesis of cyclic peptides. springernature.com By inducing a turn-like structure, the incorporation of 3,3-difluoroalanine can facilitate the cyclization of a linear peptide precursor, often leading to higher yields and a more well-defined final structure. nih.gov These cyclic peptides often exhibit enhanced stability and cell permeability compared to their linear counterparts.

Role in the Design and Construction of Fluorinated Scaffolds for Chemical Biology Research

The use of this compound is instrumental in the construction of fluorinated peptide and protein scaffolds designed for a multitude of applications in chemical biology. The introduction of the difluoroalanine residue can significantly alter the properties of the resulting peptide, making it a valuable tool for researchers.

One of the primary applications of incorporating 3,3-difluoro-DL-alanine into peptide scaffolds is to enhance their metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage, which can prolong the half-life of peptide-based probes and therapeutics in biological systems. This increased stability is crucial for developing effective tools for studying cellular processes over extended periods.

Furthermore, the gem-difluoro group can modulate the conformational preferences of the peptide backbone. The steric bulk and the electron-withdrawing nature of the two fluorine atoms can restrict the rotation around the Cα-Cβ bond, thereby influencing the local secondary structure. This property is particularly useful in the design of peptidomimetics that aim to mimic or disrupt specific protein-protein interactions by stabilizing a desired conformation, such as a β-turn or an α-helix.

Another significant role of incorporating this compound is in the creation of sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. dovepress.com Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study the structure, dynamics, and interactions of fluorinated molecules in a complex biological milieu. Peptides containing 3,3-difluoro-DL-alanine can serve as ¹⁹F NMR probes to report on their local environment, binding events, and conformational changes upon interaction with biological targets.

Table 1: Impact of Difluoroalanine Incorporation on Peptide Scaffold Properties

PropertyEffect of 3,3-Difluoro-DL-alanine IncorporationRationale
Metabolic Stability Increased resistance to proteolysisStrong C-F bonds are less susceptible to enzymatic cleavage.
Conformational Control Induces specific local secondary structures (e.g., turns)Steric and electronic effects of the CF₂ group restrict bond rotation.
¹⁹F NMR Probe Provides a sensitive reporter for structural and interaction studiesThe ¹⁹F nucleus has high NMR sensitivity and no biological background signal.
Hydrophobicity Local increase in hydrophobicityThe fluorine atoms can alter the lipophilicity of the amino acid side chain.

Detailed research findings have shown that the strategic placement of fluorinated amino acids within a peptide sequence can lead to significant changes in its biological activity. For instance, the introduction of gem-difluoro groups can alter the binding affinity of a peptide to its target receptor by modifying the electronic distribution and the conformational landscape of the binding epitope.

Advanced Spectroscopic and Computational Characterization of N Fmoc 3,3 Difluoro Dl Alanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and conformational analysis of N-Fmoc-3,3-difluoro-DL-alanine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to understanding its molecular architecture in solution.

¹H, ¹³C, and ¹⁹F NMR Analysis of Chemical Shifts and Coupling Constants

The one-dimensional NMR spectra of this compound provide a wealth of information through chemical shifts and coupling constants. In the ¹H NMR spectrum, the proton on the alpha-carbon typically appears as a triplet of doublets due to coupling with the amide proton and the two magnetically non-equivalent fluorine atoms. The difluoromethyl group (CHF₂) protons also exhibit complex splitting patterns from geminal and vicinal couplings.

The ¹³C NMR spectrum is characterized by the C-F coupling, which results in splitting of the signals for the carbon atoms directly bonded to fluorine. The signal for the C3 carbon (the difluoromethyl carbon) appears as a triplet.

¹⁹F NMR is particularly informative. The two fluorine atoms in the difluoroalanine residue are diastereotopic when incorporated into a chiral environment like a peptide, and can exhibit distinct chemical shifts. The difference in their chemical shifts (Δδ) is highly sensitive to the local conformation.

Table 1: Representative NMR Data for N-Fmoc-3,3-difluoro-L-alanine

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H~4.50m-
¹³C~170 (C=O), ~90 (CF₂)s, tJ(C,F) ≈ 250 Hz
¹⁹F~-120dtJ(F,F) ≈ 300 Hz, J(H,F) ≈ 55 Hz

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the spectra of this compound and for determining through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of protons within the alanine (B10760859) and Fmoc moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon skeleton.

HOESY/NOESY (Heteronuclear Overhauser Effect Spectroscopy/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity between nuclei (e.g., ¹H-¹H or ¹H-¹⁹F), providing critical information about the molecule's three-dimensional structure and preferred conformation in solution.

Application of ¹⁹F NMR as a Sensitive Conformational Probe in Peptides

Once this compound is incorporated into a peptide, ¹⁹F NMR becomes an exceptionally sensitive probe of the local environment and conformation. nih.gov The chemical shift of the fluorine nuclei is highly dependent on the surrounding electronic environment, making it a valuable tool for studying peptide folding, protein-ligand interactions, and conformational changes. nih.govbeilstein-journals.org

The diastereotopic nature of the two fluorine atoms in a difluoroalanine residue within a peptide often leads to two distinct ¹⁹F NMR signals. The separation between these signals (ΔδFF) can be correlated with the peptide's secondary structure. For instance, a larger separation may indicate a more constrained or ordered conformation, such as in a helix or a turn, while a smaller separation suggests a more flexible or random coil structure. This sensitivity allows researchers to monitor subtle conformational shifts that might be difficult to detect using other spectroscopic methods. chemrxiv.org

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the solution-state conformation, X-ray crystallography offers a precise picture of the molecule's structure in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal detailed information on bond lengths, bond angles, and the torsional angles that define its three-dimensional shape.

Furthermore, the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state assembly. This information is valuable for understanding the molecule's physical properties and for computational modeling studies.

Mass Spectrometry (MS) for Molecular Weight Determination and Sequence Verification

Mass spectrometry is a fundamental technique for the characterization of this compound and peptides derived from it. It provides a rapid and accurate determination of the molecular weight, confirming the identity of the synthesized compound.

High-Resolution Mass Spectrometry for Precise Compositional Analysis

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly powerful. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass.

Application in Isotope-Labeled Peptide Analysis for Research

The use of stable isotope-labeled amino acids is a cornerstone of modern quantitative proteomics, enabling accurate measurement of protein and peptide abundances in complex biological samples. nih.gov N-protected amino acids, including Fmoc-derivatives, are fundamental building blocks for the synthesis of isotope-labeled peptides. isotope.comckisotopes.com These labeled peptides serve as internal standards in mass spectrometry (MS)-based analyses, allowing for the precise relative quantification of their unlabeled counterparts. nih.gov

The strategy involves introducing a known quantity of a heavy-isotope-labeled peptide into a sample. nih.gov The mass spectrometer then measures the relative signal intensities of the labeled ("heavy") and unlabeled ("light") peptide pairs. nih.gov this compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) to create these standards. The fluorination itself provides an additional unique mass signature and can influence chromatographic retention times, which must be accounted for during analysis. The high mass accuracy and resolution of modern instruments like the LTQ-Orbitrap have significantly improved the quality and reliability of these peptide ratio measurements. nih.gov

Table 1: Overview of Isotope-Labeled Peptide Analysis

FeatureDescriptionRelevance to this compound
Principle Relative quantification by comparing mass spectrometry signals of light (natural abundance) and heavy (isotope-labeled) peptide analogs. nih.govCan be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) for use as a building block in quantitative peptide synthesis. ckisotopes.com
Methodology A known amount of the heavy-labeled peptide is spiked into a biological sample prior to MS analysis. nih.govPeptides incorporating labeled this compound act as internal standards for targeted protein quantification.
Instrumentation High-resolution mass spectrometers (e.g., LTQ-Orbitrap) are used to distinguish and measure the ion intensities of the labeled and unlabeled peptide pairs. nih.govThe unique mass of the difluoro-amino acid requires precise calibration and data extraction from the mass spectra.
Application Widely used in proteomics research to study changes in protein expression, post-translational modifications, and protein turnover.Allows for the study of peptides and proteins containing this specific unnatural amino acid in various biological processes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Peptides

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structures of peptides and proteins in solution. subr.eduunits.it It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. units.it The incorporation of fluorinated amino acids like 3,3-difluoro-DL-alanine can alter the folding properties and secondary structure propensities of peptides. mdpi.com

The introduction of fluorine can stabilize or destabilize specific secondary structures such as α-helices, β-sheets, or turns. mdpi.com CD spectroscopy can effectively monitor these structural changes. For instance, a peptide adopting an α-helical conformation typically shows a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm. subr.edu In contrast, a β-sheet structure is characterized by a negative peak around 215-220 nm and a positive peak near 195-200 nm. researchgate.net Random or disordered structures exhibit a strong negative band below 200 nm. researchgate.net By analyzing the CD spectrum of a peptide containing this compound, researchers can determine its conformational preferences and how they change in response to environmental factors like solvent polarity or temperature. subr.edunih.gov

Table 2: Characteristic Far-UV CD Spectra for Peptide Secondary Structures

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix ~195~208, ~222
β-Sheet ~195-200~215-220
β-Turn Varies, can show bands at ~211, ~222Varies, can show a band at ~200
Random Coil ~212 (weak)~198

Data compiled from general characteristics described in sources. subr.eduresearchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Investigations

Computational methods are indispensable for understanding the structural and chemical properties of modified amino acids and the peptides that contain them. rsc.orgmdpi.comethz.ch For this compound, molecular modeling provides insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgethz.ch For this compound, DFT calculations can elucidate the effects of the two fluorine atoms on the molecule's properties. The high electronegativity of fluorine significantly alters the local electronic environment, which can be quantified through DFT. mdpi.com

Studies on similar fluorinated compounds have used DFT to calculate electrostatic potential surfaces and atomic partial charges, revealing how fluorination impacts intermolecular interactions. fu-berlin.de DFT is also employed to understand reaction mechanisms, for example, by modeling the transition states of reactions involving the amino acid. rsc.org These calculations help rationalize the observed reactivity and selectivity in chemical syntheses. rsc.orgnih.gov

Table 3: Properties Investigated by DFT for Fluorinated Amino Acids

PropertySignificance
Optimized Geometry Predicts the most stable three-dimensional structure of the molecule.
Electronic Potential Surface Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. fu-berlin.de
Atomic Partial Charges Quantifies the electron distribution among atoms, explaining inductive effects of fluorine. fu-berlin.de
Transition State Energy Helps to determine the energy barriers of chemical reactions, providing insight into reaction rates and mechanisms. rsc.org
Vibrational Frequencies Predicts infrared and Raman spectra, aiding in the experimental characterization of the compound. researchgate.net

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov When this compound is incorporated into a peptide, MD simulations can explore the vast conformational space available to the peptide, revealing its dynamic behavior and preferred structures. mdpi.comnih.gov

These simulations can show how the difluoro-substitution impacts the peptide's flexibility, folding pathways, and the stability of secondary structures. mdpi.comnih.gov For example, MD studies on peptides with unnatural amino acids have successfully reproduced experimentally observed folding into structures like β-hairpins and have shown how these peptides interact with proteins. nih.gov The results from MD simulations can be combined with experimental data from techniques like NMR to build highly accurate models of peptide conformation in solution. mdpi.comnih.gov

Computational chemistry provides profound theoretical insights into why chemical reactions proceed with a certain mechanism and selectivity. units.itdokumen.pub For reactions involving this compound, theoretical studies can model the entire reaction pathway. This involves identifying intermediates and calculating the energy profiles of transition states for different possible outcomes. rsc.org

Such studies are crucial for understanding enantioselective or regioselective reactions. nih.gov For instance, DFT calculations can rationalize why a particular stereoisomer is formed preferentially by comparing the energies of the different transition states leading to each product. rsc.orgarxiv.org This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high efficiency and selectivity. nih.govrsc.org

Emerging Research Frontiers and Future Directions for N Fmoc 3,3 Difluoro Dl Alanine Research

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of peptides containing side-chain fluorinated residues often relies on solid-phase peptide synthesis (SPPS). nih.gov This technique involves attaching the C-terminal amino acid to a solid resin support, followed by the stepwise addition of subsequent amino acids. nih.gov For N-Fmoc-3,3-difluoro-DL-alanine, the Fmoc protecting group is crucial for preventing unwanted reactions during this process. chemimpex.com

Future research is geared towards optimizing existing synthetic routes and developing new ones to improve both the efficiency and scalability of producing peptides containing this compound. Key areas of focus include:

Novel Coupling Reagents: The development of more efficient coupling reagents can lead to higher yields and purity of the final peptide.

Flow Chemistry: Utilizing flow technology can offer better control over reaction parameters, leading to improved consistency and the potential for large-scale production. researchgate.net

Enzymatic Ligation: Exploring enzymatic methods for peptide bond formation could provide a milder and more selective alternative to traditional chemical synthesis.

The following table provides a brief overview of common synthetic strategies:

Synthetic Strategy Description Potential Advantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids on a solid support.Well-established, allows for the synthesis of complex peptides.
Solution-Phase Synthesis Synthesis of peptide fragments in solution, which are then ligated.Can be advantageous for very large peptides or those with difficult sequences.
Biocatalytic Synthesis Use of enzymes to catalyze peptide bond formation.High selectivity, mild reaction conditions.

Exploration of Novel Applications in Bioorthogonal Chemistry and Chemical Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique properties of fluorinated amino acids make them valuable tools in this field.

The incorporation of this compound into peptides and proteins can serve several purposes:

¹⁹F NMR Spectroscopy: The fluorine atoms provide a unique NMR signature, allowing researchers to probe the structure, dynamics, and interactions of the labeled peptide or protein. nih.gov

Chemical Probes: The difluoroalanine moiety can act as a sensitive probe for its local environment, providing insights into protein folding and binding events.

Bioorthogonal Ligation: While not a direct participant in common bioorthogonal reactions like click chemistry, the electronic perturbations caused by the fluorine atoms can influence the reactivity of nearby functional groups, offering a subtle way to modulate biological activity. acs.org

The development of new bioorthogonal reactions that directly involve fluorinated groups is an active area of research. nih.gov

Advancements in High-Throughput Synthesis and Screening of Derivatives

The ability to rapidly synthesize and screen large libraries of peptide derivatives is crucial for drug discovery and the development of new biomaterials. High-throughput methods are being adapted for the synthesis of peptides containing non-canonical amino acids like this compound.

Key technologies driving these advancements include:

Automated Peptide Synthesizers: Modern synthesizers can produce hundreds of unique peptides in parallel.

Peptide Arrays: Peptides are synthesized on a solid surface, creating a high-density array that can be screened for binding to specific targets.

Fluorescence-Activated Cell Sorting (FACS): This technology can be used to screen bead-based libraries of peptides at a very high rate. nih.gov

These methods enable the rapid identification of peptides with desired properties, such as enhanced stability, increased binding affinity, or specific catalytic activity.

Addressing Challenges in Quality Control and Purification for Academic Research

Ensuring the purity and correct identity of synthesized peptides is paramount for obtaining reliable research data. The unique properties of this compound can present specific challenges in quality control and purification.

Common analytical techniques and potential challenges are outlined below:

Technique Application Potential Challenges with Difluoroalanine Peptides
High-Performance Liquid Chromatography (HPLC) Separation and purification of the target peptide.The altered polarity due to fluorine may require optimization of solvent systems and stationary phases.
Mass Spectrometry (MS) Determination of the molecular weight of the peptide.Generally straightforward, but fragmentation patterns may be influenced by the C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of the peptide.¹⁹F NMR is a powerful tool, but ¹H and ¹³C spectra can be complicated by C-F coupling.
Amino Acid Analysis Determination of the amino acid composition of the peptide.Acid hydrolysis may lead to the formation of byproducts, requiring careful method validation. mdpi.com

Researchers must be diligent in optimizing their purification protocols and employing a combination of analytical techniques to fully characterize peptides containing this compound. The use of chiral derivatizing reagents can be employed to determine the stereochemistry of the amino acids after hydrolysis. mdpi.com

Potential for Advanced Materials Science Applications (if applicable to academic research)

While the primary applications of this compound are in peptide and protein chemistry, its unique properties could also be leveraged in the field of materials science, particularly in academic research settings. The introduction of fluorinated amino acids can influence the self-assembly and bulk properties of peptide-based materials.

Potential research directions include:

Fluorinated Hydrogels: The incorporation of difluoroalanine could alter the mechanical properties, stability, and drug-release profiles of peptide-based hydrogels.

Self-Assembling Nanostructures: The electronic and steric effects of the difluoro group could be used to control the formation of peptide nanotubes, fibrils, and other nanomaterials.

Functional Surfaces: Peptides containing this compound could be immobilized on surfaces to create materials with tailored properties, such as altered wettability or protein resistance.

Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful driver of scientific discovery. For this compound, this integrated approach can provide deep insights into its behavior and guide the design of new molecules and materials.

Computational methods can be used to:

Predict Peptide Conformation: Molecular dynamics simulations can predict how the difluoroalanine residue influences the three-dimensional structure of a peptide.

Calculate Binding Affinities: Quantum mechanics and molecular mechanics (QM/MM) methods can be used to estimate the binding energy of a fluorinated peptide to its target.

Design Novel Sequences: Computational screening can identify promising peptide sequences for experimental synthesis and testing.

Experimental validation of these computational predictions is crucial. Techniques like X-ray crystallography, NMR spectroscopy, and various biophysical assays can provide the necessary data to refine and improve the computational models. This iterative cycle of prediction and experimentation is essential for advancing our understanding and application of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for N-Fmoc-3,3-difluoro-DL-alanine?

  • Synthesis : The compound can be synthesized via Fmoc-protection of 3,3-difluoro-DL-alanine using Fmoc-OSu (fluorenylmethyloxycarbonyl-oxy-succinimide) in a biphasic acetone/water system. Sodium bicarbonate is typically used to maintain pH during coupling .
  • Purification : After synthesis, the crude product is extracted with diethyl ether, back-extracted with aqueous NaHCO₃, and acidified to pH 2 for precipitation. Final purification involves trituration with cold pentane and vacuum drying . HPLC and MS are recommended for purity validation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm structural integrity, with specific signals for fluorine atoms (e.g., ¹³C NMR δ ~125 ppm, q, J = 272 Hz for CF₂ groups) .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak ([M+H]⁺) and validates molecular weight (e.g., theoretical ~385 Da).
  • HPLC : Reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile/water + 0.1% TFA) assesses purity (>95% recommended for peptide synthesis) .

Q. How does the difluoro substitution influence peptide synthesis efficiency?

  • The CF₂ group introduces steric hindrance and electronic effects, potentially reducing coupling efficiency in solid-phase peptide synthesis (SPPS). Pre-activation with HOBt/DIC or using microwave-assisted synthesis (e.g., 50°C, 30 min) improves incorporation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during SPPS incorporation of this compound?

  • Methodological Adjustments :

  • Coupling Reagents : Compare HATU vs. PyBOP efficiency. HATU often enhances activation of sterically hindered residues .
  • Temperature : Elevated temperatures (microwave SPPS at 50–60°C) reduce aggregation and improve reaction kinetics .
  • Monitoring : Use Kaiser tests or LC-MS to detect unreacted amino termini and adjust coupling times (2–4 hours) .

Q. What strategies mitigate racemization during synthesis of peptides containing this compound?

  • Low-Temperature Coupling : Perform reactions at 0–4°C in DMF to minimize base-induced racemization .
  • Additives : Add HOBt (1-hydroxybenzotriazole) or OxymaPure to suppress epimerization .
  • Chiral HPLC : Post-synthesis analysis (e.g., Chiralpak IG-3 column) verifies enantiomeric purity .

Q. How does the difluoro group affect peptide secondary structure and stability?

  • Conformational Studies : Circular dichroism (CD) and ¹⁹F NMR reveal that CF₂ groups stabilize β-sheet or helical structures via hydrophobic interactions and restricted backbone mobility .
  • Proteolytic Stability : Fluorination reduces enzymatic degradation (e.g., trypsin resistance in vitro) due to steric shielding of amide bonds .

Q. What are the challenges in scaling up synthesis of this compound for in vivo studies?

  • Purification Scalability : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce costs .
  • Storage Stability : Store at -20°C in anhydrous DMF or as a lyophilized powder to prevent hydrolysis of the Fmoc group .

Methodological Notes

  • Contradiction Management : Discrepancies in reported yields (e.g., 70–95% in vs. 85–99% in ) may arise from solvent choice (THF vs. DMF) or reagent purity. Pilot-scale trials are recommended.
  • Fluorine-Specific Techniques : ¹⁹F NMR (470 MHz) quantifies diastereomer ratios in racemic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.